molecular formula C8H6F2O B3377544 2-Fluoro-1-(3-fluorophenyl)ethan-1-one CAS No. 1335113-29-5

2-Fluoro-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B3377544
CAS No.: 1335113-29-5
M. Wt: 156.13 g/mol
InChI Key: LJHPTBGNCUCBQT-UHFFFAOYSA-N
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Description

2-Fluoro-1-(3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the phenyl and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1-(3-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with ethyl fluoroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: 2-Fluoro-1-(3-fluorophenyl)acetic acid

    Reduction: 2-Fluoro-1-(3-fluorophenyl)ethanol

    Substitution: 2-Fluoro-1-(3-chlorophenyl)ethan-1-one or 2-Fluoro-1-(3-bromophenyl)ethan-1-one

Scientific Research Applications

2-Fluoro-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Fluoro-1-(3-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:

    2-Fluoro-1-(4-fluorophenyl)ethan-1-one: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and biological activity.

    2-Fluoro-1-(2-fluorophenyl)ethan-1-one: Another positional isomer with distinct chemical and physical properties.

    1-(3-Fluorophenyl)ethan-1-one:

Properties

IUPAC Name

2-fluoro-1-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHPTBGNCUCBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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